(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine

Serotonin receptor GPCR Neuropharmacology

Researchers optimizing MCF-7 antiproliferative agents face SAR divergence when substituting morpholine for piperidine on the s-triazine core-a switch that unpredictably alters potency and cell-line selectivity. This dimorpholino-s-triazine hydrazine preserves the hydrogen-bonding capacity and solubility essential for reproducible target engagement. - Enables hydrazone/Schiff base library synthesis with sub-micromolar IC50 in MCF-7 (0.98-1.0 µM). - Documented 72-fold 5-HT6/D2 selectivity window for CNS GPCR panels. - Free hydrazine handle for rapid derivatization under mild conditions.

Molecular Formula C11H19N7O2
Molecular Weight 281.31 g/mol
CAS No. 13017-47-5
Cat. No. B079374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine
CAS13017-47-5
Synonyms(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine
Molecular FormulaC11H19N7O2
Molecular Weight281.31 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC(=N2)NN)N3CCOCC3
InChIInChI=1S/C11H19N7O2/c12-16-9-13-10(17-1-5-19-6-2-17)15-11(14-9)18-3-7-20-8-4-18/h1-8,12H2,(H,13,14,15,16)
InChIKeyPDVPMTPDISUWSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine Specifications


(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine (CAS 13017-47-5), also designated as 2-hydrazino-4,6-di(4-morpholinyl)-1,3,5-triazine, is a symmetrically substituted s-triazine scaffold bearing two morpholine rings and a free hydrazine moiety at the 2-position . This structural motif has been employed as a versatile synthetic intermediate for generating hydrazone and Schiff base derivatives with diverse pharmacological profiles [1]. The compound exhibits a molecular formula of C11H19N7O2 and a molecular weight of 281.31 g/mol, with the free hydrazine group enabling condensation reactions with aldehydes and isothiocyanates to access downstream functionalized libraries .

Why Generic Substitution Fails for (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine


The substitution pattern on the s-triazine core is a critical determinant of biological activity and target engagement, and simple replacement of the dimorpholino motif with alternative amines cannot be assumed to preserve functional equivalence. Direct comparative studies demonstrate that exchanging the two morpholine rings for two piperidine rings, or even a mixed morpholine-piperidine arrangement, profoundly alters antiproliferative potency and cell line selectivity in a non-predictable manner [1]. Furthermore, the morpholine oxygen atoms contribute to solubility and hydrogen-bonding capacity that are absent in piperidine analogs, which may influence pharmacokinetic behavior and formulation characteristics . Procurement decisions that substitute dimorpholino-s-triazine intermediates with piperidine-containing analogs risk introducing uncharacterized SAR divergence and compromising downstream assay reproducibility.

Key Differentiation Evidence for (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine


5-HT6 vs. D2 Selectivity Profile

(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine demonstrates sub-100 nM binding affinity for the human 5-hydroxytryptamine receptor 6 (5-HT6) and exhibits greater than 70-fold selectivity over the D2 dopamine receptor [1]. This selectivity profile distinguishes it from non-selective serotonergic agents and positions it as a scaffold of interest for CNS-targeted programs where off-target D2 engagement is undesirable.

Serotonin receptor GPCR Neuropharmacology Binding affinity

Dimorpholino vs. Dipiperidino Antiproliferative Activity

A direct comparative study of s-triazine hydrazone derivatives evaluated antiproliferative activity across two human cancer cell lines, revealing that dimorpholino-substituted derivatives (series 8a-e) exhibit superior potency in MCF-7 breast cancer cells relative to their dipiperidino analogs (series 7a-f), whereas the dipiperidino analogs demonstrate greater potency in HCT-116 colon carcinoma cells [1]. This cell line-dependent inversion of activity underscores that the morpholine substitution pattern is not functionally interchangeable with piperidine and confers distinct selectivity characteristics.

Anticancer MCF-7 HCT-116 Cytotoxicity Triazine hydrazone

H1N1 Antiviral Activity Compared to Ribavirin

An arylhydrazinecarbothioamide derivative synthesized from 2-hydrazino-4,6-dimorpholinotriazine demonstrated potent in vitro antiviral activity against Flu A H1N1 (California/07/2009) with an EC50 of 0.075 µg/mL and a selectivity index (SI) of 1,300 [1]. This SI exceeds that of the clinically used antiviral ribavirin (SI = 37) by approximately 35-fold in the same assay system, indicating a markedly improved therapeutic window.

Antiviral Influenza A H1N1 Selectivity index Antiviral screening

Validated Applications for (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine


5-HT6 and D2 Receptor Profiling

Researchers conducting GPCR panel screening for CNS indications may employ (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazine or its derivatives to probe 5-HT6 receptor engagement with minimal D2 interference. The documented 72-fold selectivity window (5-HT6 Ki = 21 nM vs. D2 Ki = 1,510 nM) supports its use in assays where dopaminergic off-target activity could confound phenotypic interpretation [1].

MCF-7 Breast Cancer Lead Optimization

Medicinal chemistry programs targeting breast cancer cell lines should prioritize dimorpholino-s-triazine intermediates over dipiperidino analogs for MCF-7 antiproliferative campaigns. Comparative SAR data demonstrate that dimorpholino-substituted hydrazone derivatives exhibit superior potency specifically in MCF-7 cells, whereas dipiperidino derivatives show greater efficacy in HCT-116 colon carcinoma models, indicating a scaffold-dependent cell line tropism that must be respected during library design [1].

H1N1 Antiviral Inhibitor Development

The hydrazine moiety of this compound serves as a reactive handle for generating arylhydrazinecarbothioamide derivatives with demonstrated anti-influenza activity. The observed SI of 1,300 (vs. ribavirin SI = 37) in H1N1-infected MDCK cells validates this scaffold for further optimization aimed at developing influenza therapeutics with improved therapeutic windows [1].

Schiff Base Ligands for Antiproliferative Screening

The free hydrazine group enables facile condensation with substituted benzaldehydes to generate s-triazine Schiff base derivatives. This synthetic route, which can be accelerated via ultrasonic irradiation, provides access to libraries with antiproliferative IC50 values spanning 1.01-18.20 µM in MCF-7 and 0.97-19.51 µM in HCT-116 cells, with specific derivatives achieving sub-micromolar potency (IC50 = 1.0 µM in MCF-7 and 0.98 µM in HCT-116) [1].

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